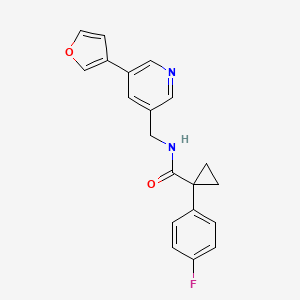

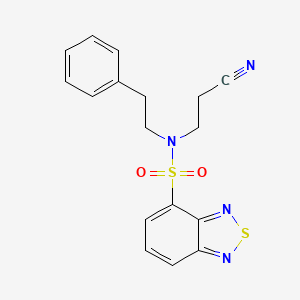

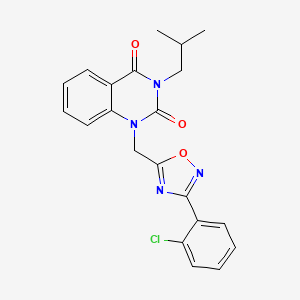

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound that can be associated with a class of sulfonamides, which are known for their diverse biological activities. Sulfonamides are often explored for their inhibitory effects on various enzymes, including carbonic anhydrases, which are critical for physiological processes such as respiration and the regulation of pH in tissues . The specific compound , while not directly mentioned in the provided papers, can be inferred to have potential biological activity given its structural similarity to other sulfonamide derivatives.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the use of 2-cyanothioacetamides as building blocks. For instance, a high-yield synthesis of 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides has been described . The process is controlled by the solvent base and does not require transition metals. The reaction can be switched to produce different products by changing the reaction conditions, such as using an alkoxide/alcohol system. This suggests that the synthesis of N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide could potentially be achieved through similar methods, with appropriate modifications to incorporate the specific cyanoethyl and phenylethyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their biological activity. For example, the inhibition of carbonic anhydrase isozymes by sulfonamides is highly dependent on the structural features of the sulfonamide derivatives . The presence of a benzothiadiazole moiety in the compound of interest suggests that it may have a planar structure conducive to stacking interactions, which could be relevant for binding to target enzymes. The molecular structure can be further elucidated using spectroscopic methods, as demonstrated by the characterization of a Cu(II)-sulfathiazole complex .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including the formation of complexes with metal ions. The Cu(II)-sulfathiazole complex study provides insight into how sulfonamides can act as ligands, coordinating through nitrogen atoms adjacent to the sulfonamide group . This reactivity could be relevant for the compound , as it may form complexes with metal ions, potentially altering its biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, thermal stability, and electronic properties, are important for their practical applications. Techniques like IR, EPR, and UV-Vis spectroscopy, along with thermal analysis, are commonly used to characterize these properties . The electronic properties, such as the ground state of unpaired electrons, can influence the reactivity and magnetic properties of sulfonamide complexes. The antimicrobial activity of sulfonamides can also be assessed through minimum inhibitory concentration (MIC) studies, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Sulfonamides: Broad Therapeutic Applications

Sulfonamides have been pivotal in drug development due to their presence in many clinically used drugs across different therapeutic areas, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide moiety's versatility has led to its incorporation into drugs targeting a wide range of diseases, from glaucoma and cancer to microbial infections, showcasing the chemical group's critical role in medicinal chemistry. The development of new sulfonamides aims to create selective drugs for various applications, highlighting the ongoing need for novel compounds with improved efficacy and safety profiles (Carta, Scozzafava, & Supuran, 2012).

Carbonic Anhydrase Inhibitors

The benzothiadiazole moiety, similar to that in the chemical name provided, is part of the structural framework of some carbonic anhydrase inhibitors (CAIs). These inhibitors have found extensive use in treating glaucoma by lowering intraocular pressure through the inhibition of bicarbonate ion formation. The research and development of CAIs have led to both systemic and topical drugs, including acetazolamide and dorzolamide, showcasing the therapeutic potential of sulfonamide-based CAIs in ocular diseases (Carta & Supuran, 2013).

Antitumor and Antimicrobial Activities

Sulfonamides have also demonstrated significant antitumor activity, with recent patents covering drugs like apricoxib and pazopanib, highlighting the group's potential in cancer therapy. Additionally, sulfonamides possess antimicrobial properties, with some compounds being explored for their antibacterial and antifungal activities. This dual-functionality emphasizes the role of sulfonamide derivatives in developing new therapeutic agents for various diseases, including cancer and microbial infections (Gulcin & Taslimi, 2018).

Environmental and Human Health Impacts

Beyond their therapeutic applications, sulfonamides' presence in the environment and their potential impact on human health have been a concern. Studies suggest that agricultural use of sulfonamides can alter microbial populations, potentially leading to antibiotic resistance and posing a risk to human health. This area of research underscores the importance of understanding and managing the environmental impact of pharmaceuticals, including sulfonamide derivatives (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Propiedades

IUPAC Name |

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c18-11-5-12-21(13-10-14-6-2-1-3-7-14)25(22,23)16-9-4-8-15-17(16)20-24-19-15/h1-4,6-9H,5,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCWFCCAQDSWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)